Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine
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Overview
Description
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine: is an organic compound that belongs to the class of triarylamines. This compound is characterized by the presence of two tert-butyl groups attached to the biphenyl structure, which is further connected to an amine group. Triarylamines are known for their electron-donating properties and are widely used in various applications, including organic electronics and photovoltaic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine has several scientific research applications, including:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photovoltaic Materials: Acts as a donor material in the development of organic solar cells.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its electron-donating properties.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mechanism of Action
The mechanism of action of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine is primarily based on its electron-donating properties. The compound interacts with molecular targets through the donation of electrons, which can facilitate various chemical reactions. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges (holes) through the device, thereby improving its efficiency. The biphenyl structure also allows for effective π-π stacking interactions, which are crucial for the formation of stable molecular assemblies in photovoltaic materials.
Comparison with Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but lacks the amine group, making it less effective as a hole-transport material.
Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine: Another triarylamine derivative with different substituents, used in similar applications but with varying electronic properties.
Uniqueness: Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine is unique due to the presence of both tert-butyl groups and the amine functionality. This combination enhances its electron-donating properties and makes it highly effective in applications requiring efficient charge transport and stability.
Properties
Molecular Formula |
C32H35N |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-N-[3-(4-tert-butylphenyl)phenyl]aniline |
InChI |
InChI=1S/C32H35N/c1-31(2,3)27-17-13-23(14-18-27)25-9-7-11-29(21-25)33-30-12-8-10-26(22-30)24-15-19-28(20-16-24)32(4,5)6/h7-22,33H,1-6H3 |
InChI Key |
HEHAURGCZBWSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC(=C3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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